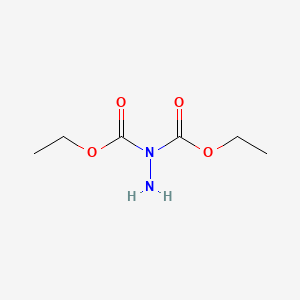

Diethyl hydrazinedicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl hydrazinedicarboxylate is a useful research compound. Its molecular formula is C6H12N2O4 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

One of the most notable applications of diethyl hydrazinedicarboxylate is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the preparation of several important drugs:

- Zidovudine : An antiviral drug used in the treatment of HIV/AIDS. This compound is involved in its synthetic pathway, demonstrating its significance in medicinal chemistry .

- FdUMP : A potent antitumor agent that benefits from reactions involving this compound, particularly through the Mitsunobu reaction, which facilitates the formation of complex organic molecules from simpler precursors .

- Procarbazine : A chemotherapy agent where this compound plays a role in its synthesis .

Organic Synthesis Applications

This compound is extensively utilized in various organic reactions:

- Mitsunobu Reaction : This reaction is pivotal for the formation of amines, azides, ethers, and thioethers from alcohols. This compound acts as an effective reagent in this process, enhancing yields and facilitating complex syntheses .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Outcome/Applications |

|---|---|---|

| Mitsunobu Reaction | Converts alcohols to amines or ethers | Synthesis of pharmaceuticals |

| Michael Addition | Acts as a Michael acceptor for β-keto esters | Formation of hydrazine derivatives |

| Coupling Reactions | Participates in coupling reactions with acyl hydrazides | Synthesis of oxadiazoles |

Case Studies

Several studies highlight the effectiveness of this compound in different synthetic pathways:

- Synthesis of 1,3,4-Oxadiazoles : In a study published in 2017, this compound was isolated as a byproduct during the synthesis of oxadiazoles from acyl hydrazides. This indicates its role as an important intermediate in forming complex nitrogen-containing heterocycles .

- Reactivity with α-Bromo Nitroalkanes : Research demonstrated that this compound could be used to enhance reaction yields when coupled with α-bromo nitroalkanes. This application emphasizes its utility in fine chemical synthesis .

Analyse Chemischer Reaktionen

Oxidation to Diethyl Azodicarboxylate (DEAD)

DEHD undergoes oxidation to form DEAD, a critical reagent in the Mitsunobu reaction. This process typically employs chlorine gas, hypochlorous acid, or nitric acid under controlled conditions (ice bath, ≤20°C) . Copper(II)-oxazoline catalysts enable aerobic oxidation at room temperature, achieving quantitative conversion to DEAD .

Key Data:

| Oxidizing Agent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cl₂ (g) | None | 0–20°C | 92% | |

| HNO₃ (conc.) | None | 20°C | 65% | |

| O₂ (air) | CuCl₂/oxazoline | RT | 99% |

Diels-Alder Cycloaddition

DEHD-derived DEAD acts as an aza-dienophile in Diels-Alder reactions. In situ oxidation of DEHD in the presence of dienes generates bicyclic adducts. Reaction efficiency depends on the diene structure and solvent .

Representative Examples:

| Diene | Product | Solvent | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Cyclohexadiene | Bicyclo[2.2.1] adduct | CHCl₃ | 48 | 63% | |

| Cyclopentadiene | Bicyclo[2.2.1] adduct | CHCl₃ | 48 | 92% | |

| Anthracene | Tricyclic adduct | CHCl₃ | 240 | 17% |

Mechanistic Insight:

-

The reaction proceeds via in situ DEAD generation, followed by [4+2] cycloaddition.

-

Electron-deficient dienes (e.g., cyclohexadiene) exhibit higher reactivity than aromatic systems .

Halogenation Reactions

DEHD reacts with bromine in dichloromethane to yield di-tert-butyl azodicarboxylate. This transformation requires pyridine as a base and proceeds at 0°C .

-

DEHD (0.7 mmol) and pyridine (1.6 mmol) in DCM.

-

Bromine (0.8 mmol) added dropwise at 0°C.

Decomposition Pathways

Under prolonged reaction conditions or with strong oxidants, DEHD-derived intermediates decompose:

-

Self-reaction: DEAD dimerizes to form hydrazine carboxylates .

-

Reduction: Azo compounds (e.g., azobenzene) reduce to anilines in the presence of Cu(I) .

Stability Notes:

Eigenschaften

Molekularformel |

C6H12N2O4 |

|---|---|

Molekulargewicht |

176.17 g/mol |

IUPAC-Name |

ethyl N-amino-N-ethoxycarbonylcarbamate |

InChI |

InChI=1S/C6H12N2O4/c1-3-11-5(9)8(7)6(10)12-4-2/h3-4,7H2,1-2H3 |

InChI-Schlüssel |

BVUDYOWHSJNSGH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N(C(=O)OCC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.